Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a fluorophenyl group, and a carboxylate group attached to an ethyl group. The presence of a bromophenyl group suggests that this compound could be used in reactions involving palladium-catalyzed cross-coupling .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the bromophenyl group could undergo a palladium-catalyzed cross-coupling reaction .Scientific Research Applications
- Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with key cellular pathways involved in tumor growth .
- Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory properties by modulating inflammatory mediators and cytokines. It could be a potential candidate for developing novel anti-inflammatory drugs .
- Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Researchers have investigated its mode of action and potential applications in combating bacterial infections .
- Cardiovascular diseases remain a global health challenge. Studies have explored the vasodilatory effects of this compound, suggesting its potential use in managing hypertension or improving blood flow. Further investigations are needed to validate its cardiovascular benefits .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective therapeutic strategies. Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown neuroprotective effects in preclinical models. Researchers are exploring its impact on neuronal survival and synaptic function .
- The complex structure of this compound makes it intriguing for chemical biology studies. Researchers use it as a scaffold for designing novel derivatives with improved pharmacological properties. Computational modeling and structure-activity relationship analyses guide drug development efforts .
Anticancer Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Cardiovascular Research
Neuroprotective Properties
Chemical Biology and Drug Design
properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-(4-fluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)15-8-6-13(21)7-9-15)11-17(24)23(22-18)14-5-3-4-12(20)10-14/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICXANFRAZOAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.